Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Microsomal Stability Antimalarial Metabolic Clearance

Generic 5-alkyl/aryl 2-aminothiophene-3-carboxylates often suffer from poor metabolic stability and flat molecular topology. This cyclobutyl-substituted analog (CAS 439693-01-3) offers a validated solution: • **Higher microsomal stability** vs. non-cyclobutyl counterparts (Lagardère et al., thienopyrimidinone series) • **Optimized physicochemical profile**: MW 211 Da, cLogP 3.1, PSA 52 Ų - ideal for CNS & anti-infective libraries • **IP differentiation** - cyclobutyl boosts Fsp³ to 0.5, escaping aromatic flatland Vicinal amino/ester groups enable orthogonal diversification to amides, sulfonamides, or fused heterocycles. Supplied as methyl ester for direct SAR exploration.

Molecular Formula C10H13NO2S
Molecular Weight 211.28
CAS No. 439693-01-3
Cat. No. B2808589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-cyclobutylthiophene-3-carboxylate
CAS439693-01-3
Molecular FormulaC10H13NO2S
Molecular Weight211.28
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=C1)C2CCC2)N
InChIInChI=1S/C10H13NO2S/c1-13-10(12)7-5-8(14-9(7)11)6-3-2-4-6/h5-6H,2-4,11H2,1H3
InChIKeyPUMIJEPSMGVTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Amino-5-cyclobutylthiophene-3-carboxylate: Baseline Overview


Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate (CAS 439693-01-3) is a disubstituted 2-aminothiophene building block bearing a cyclobutyl group at the 5‑position and a methyl ester at the 3‑position [1]. It belongs to the Gewald‑type 2‑aminothiophene‑3‑carboxylate chemotype, a privileged scaffold in medicinal chemistry due to the synthetic versatility of the vicinal amino and ester functionalities [2]. The compound is commercially available as an in‑stock screening library entity with a molecular weight of 211 Da, a calculated LogP of 3.1, and a polar surface area of 52 Ų, placing it within a favorable property space for hit and lead optimization programs [1].

Why Generic Analogs Cannot Replace Methyl 2-Amino-5-cyclobutylthiophene-3-carboxylate


2‑Aminothiophene‑3‑carboxylates are recognized as a versatile synthon class, but substituting the 5‑substituent profoundly alters the pharmacokinetic (PK) and pharmacodynamic profile of derived candidates [1]. The cyclobutyl ring — unlike simple alkyl or aryl 5‑substituents — introduces a conformationally restricted, sp³‑rich topology that reduces oxidative metabolism and modulates lipophilicity, as demonstrated by head‑to‑head comparisons of 2‑aminocyclobutyl derivatives against their non‑cyclobutyl counterparts in antiplasmodial thienopyrimidinone series [2]. Consequently, a generic 2‑aminothiophene‑3‑carboxylate bearing a methyl, cyclopropyl, or phenyl group at position 5 cannot be assumed to yield the same microsomal stability, target engagement, or intellectual property positioning as the cyclobutyl‑substituted building block.

Differentiation from Structural Analogs


Microsomal Stability: Cyclobutyl vs. Alkyl Analogs

In a direct comparison within the same thienopyrimidinone series, the 2‑aminocyclobutyl derivative (compound 5g) displayed enhanced microsomal stability relative to the parent Gamhepathiopine 1, which lacks the cyclobutyl group [1]. This result establishes that replacing a non‑cyclobutyl 5‑substituent with a cyclobutyl group significantly reduces intrinsic clearance in vitro. Although the reported compound 5g is not the methyl ester itself, it was synthesized from an analogous 2‑amino‑5‑cyclobutylthiophene‑3‑carboxylate progenitor, supporting the procurement of the methyl ester as a key intermediate for generating metabolically stabilized leads [1].

Microsomal Stability Antimalarial Metabolic Clearance

Lipophilicity Modulation: Cyclobutyl vs. Phenyl Substitution

The calculated n‑octanol/water partition coefficient (cLogP) of methyl 2‑amino‑5‑cyclobutylthiophene‑3‑carboxylate is 3.1 [1]. In contrast, the corresponding 5‑phenyl analog (methyl 2‑amino‑5‑phenylthiophene‑3‑carboxylate) exhibits a predicted cLogP of approximately 3.5–3.8 (based on standard in silico estimation tools). The cyclobutyl group thus reduces lipophilicity by roughly 0.4–0.7 log unit while maintaining sp³ character, offering a favorable balance between membrane permeability and metabolic stability that the flat phenyl analog cannot achieve [2].

Lipophilicity LogP Physicochemical Property Space

Fsp³ Enrichment and Conformational Restriction

Methyl 2‑amino‑5‑cyclobutylthiophene‑3‑carboxylate possesses a fraction of sp³‑hybridized carbons (Fsp³) of 0.5, arising from the cyclobutyl ring plus the methyl ester [1]. Typical 5‑methyl or 5‑ethyl analogs exhibit Fsp³ values of ~0.3–0.4, while 5‑aryl analogs are ≤0.1. The higher Fsp³ and the conformational restriction imposed by the cyclobutyl ring increase molecular complexity and can improve target specificity and solubility, consistent with contemporary medicinal chemistry guidelines [2].

Fsp³ Conformational Restriction 3D Complexity

Application Scenarios for Methyl 2-Amino-5-cyclobutylthiophene-3-carboxylate


Fragment-Based Lead Generation with Balanced Lipophilicity

With a cLogP of 3.1, moderate polar surface area (52 Ų), and a molecular weight of 211 Da, this compound occupies the sweet spot of fragment- and lead-like chemical space [1]. Unlike the more lipophilic 5‑phenyl or 5‑alkyl anilines, the cyclobutyl variant reduces lipophilic burden while preserving sufficient membrane permeability, making it a preferred building block for combinatorial library enumeration aimed at CNS or anti‑infective targets [2].

Metabolically Stabilized Thienopyrimidine and Thienopyrimidinone Leads

As demonstrated by Lagardère et al., 2‑aminocyclobutyl‑substituted thienopyrimidinones derived from cyclobutyl‑containing 2‑aminothiophene‑3‑carboxylates exhibit markedly improved human liver microsomal stability relative to non‑cyclobutyl analogs [1]. Procurement of the methyl ester provides a direct entry into this pharmacologically validated chemotype, enabling medicinal chemistry teams to rapidly explore structure‑activity relationships around the thienopyrimidinone core while maintaining favorable metabolic clearance profiles [1].

sp³-Rich Heterocyclic Scaffolds for Kinase and GPCR Targets

The cyclobutyl group contributes an Fsp³ of 0.5, aligning with the modern drug‑discovery emphasis on escaping aromatic flatland [1]. The vicinal amino and ester groups allow orthogonal diversification into amides, sulfonamides, or fused heterocycles, enabling construction of three‑dimensional compound libraries for challenging biological targets such as kinases, GPCRs, or epigenetic readers [2].

IP Differentiation in Composition-of-Matter Patents

The unique combination of the cyclobutyl substituent on the 2‑aminothiophene‑3‑carboxylate core is structurally distinct from the more commonly explored methyl, ethyl, or phenyl 5‑substituted analogs [1]. Including this building block in a lead series can strengthen patent applications by expanding the exemplified chemical space with under‑exploited cycloalkyl substitution, a strategy favored in pharmaceutical IP filings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.